Enflicoxib, (R)-

Description

Contextualization within the Cyclooxygenase Inhibitor Class (Coxibs)

Enflicoxib (B1671024) is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, a subclass of NSAIDs known as coxibs. noahcompendium.co.ukeuropa.eu The cyclooxygenase enzyme has two primary isoforms, COX-1 and COX-2. europa.eu COX-1 is a constitutive enzyme involved in normal physiological functions, while COX-2 is primarily inducible and is synthesized in response to inflammatory stimuli. europa.eu By selectively inhibiting COX-2, coxibs like Enflicoxib aim to exert anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs. medchemexpress.comnih.govresearchgate.net The mechanism of action of Enflicoxib is centered on its high selectivity for the COX-2 isoform. nih.gov

Historical Overview of Enflicoxib's Emergence in Preclinical Drug Discovery

Enflicoxib, also identified by its research code E-6087, emerged from preclinical studies as a pyrazoline derivative with potent anti-inflammatory and analgesic properties in animal models. d-nb.info Research demonstrated its efficacy in experimental models of inflammation and pain. d-nb.info Early investigations focused on its potential as a new therapeutic agent, leading to a battery of in vitro and in vivo genotoxicity assays to assess its safety profile. d-nb.info These preclinical assessments are a mandatory step in the development of new pharmaceuticals to ensure the absence of genotoxic risk. d-nb.info Studies in laboratory animals were crucial in determining its pharmacodynamic and pharmacokinetic profiles, which guided the establishment of its potential therapeutic window. nih.govresearchgate.net

Significance of Stereochemistry in Drug Action: Focus on (R)-Enflicoxib and the Racemic Mixture

Stereochemistry plays a pivotal role in the pharmacological activity of many drugs, as enantiomers of a chiral molecule can exhibit different biological effects. ijpsjournal.comnih.gov Enflicoxib is a chiral molecule and is synthesized as a racemic mixture, which contains equal amounts of the (S)-(-)-Enflicoxib and (R)-(+)-Enflicoxib enantiomers. nih.govnumberanalytics.com

In vitro and in vivo studies have consistently shown that the (S)-enantiomer is the pharmacologically active component, responsible for the selective inhibition of COX-2. nih.govnih.goveuropa.eu In contrast, the (R)-(+)-Enflicoxib enantiomer is considered to be the inactive enantiomer, demonstrating negligible pharmacological activity and no significant inhibition of either COX-1 or COX-2 enzymes. nih.govresearchgate.neteuropa.eu For instance, in a rat model of hyperalgesia, the S-enantiomer was significantly more potent than both the racemic mixture and the R-enantiomer. europa.eu This highlights the stereoselectivity of its biological target, where the three-dimensional structure of the drug molecule is critical for its binding and inhibitory action. nih.gov The development of chiral drugs often involves assessing the activity of individual enantiomers to optimize therapeutic benefit. ardena.com

Table 1: Comparative Activity of Enflicoxib Enantiomers

| Feature | Racemic Enflicoxib | (S)-(-)-Enflicoxib | (R)-(+)-Enflicoxib |

|---|---|---|---|

| Composition | 50:50 mixture of (S) and (R) enantiomers nih.govwikipedia.org | Enantiopure (S)-isomer nih.gov | Enantiopure (R)-isomer nih.gov |

| COX-2 Inhibition | Active nih.gov | Active, considered the main active enantiomer nih.goveuropa.eu | Negligible activity nih.goveuropa.eu |

| COX-1 Inhibition | Minimal nih.gov | Minimal nih.gov | Negligible activity nih.gov |

| Anti-inflammatory Effect | Present d-nb.info | Primarily responsible for the effect europa.eu | Negligible europa.eu |

| Analgesic Effect | Present d-nb.info | Primarily responsible for the effect europa.eu | Negligible europa.eu |

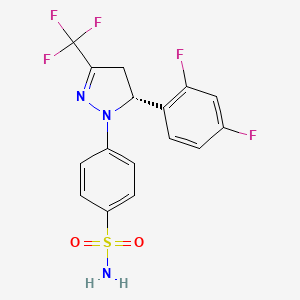

Structure

3D Structure

Properties

CAS No. |

251443-65-9 |

|---|---|

Molecular Formula |

C16H12F5N3O2S |

Molecular Weight |

405.3 g/mol |

IUPAC Name |

4-[(3R)-3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)/t14-/m1/s1 |

InChI Key |

ZZMJXWXXMAAPLI-CQSZACIVSA-N |

Isomeric SMILES |

C1[C@@H](N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |

Canonical SMILES |

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Stereochemical Characterization and Enantioselective Methodologies for Enflicoxib

Enantiomeric Forms of Enflicoxib (B1671024): (R)-(+)-Enflicoxib and (S)-(-)-Enflicoxib

Enflicoxib is utilized therapeutically as a racemic mixture, which is an equimolar combination of its two enantiomers: (R)-(+)-Enflicoxib and (S)-(-)-Enflicoxib. nih.gov These stereoisomers possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of atoms around the chiral center. This spatial difference leads to distinct pharmacological activities.

In vitro and in vivo studies have demonstrated that the pharmacological activity of enflicoxib is primarily attributable to the (S)-(-)-Enflicoxib enantiomer. nih.gov The (S)-enantiomer is the active component responsible for the selective inhibition of the COX-2 enzyme. nih.govresearchgate.net In contrast, the (R)-(+)-Enflicoxib enantiomer is considered to have negligible pharmacological activity, showing no significant inhibition of either COX-1 or COX-2 enzymes at therapeutic concentrations. nih.govnih.govdaxocox.co.uk

The differential activity of the enantiomers is highlighted by their respective abilities to inhibit cyclooxygenase enzymes, as measured by their half-maximal inhibitory concentrations (IC₅₀).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| (R)-(+)-Enflicoxib | >500 | >100 |

| (S)-(-)-Enflicoxib | 23.9 | 6.5 |

| Racemic Enflicoxib | 37.5 | 11.7 |

Data sourced from in vitro studies on canine whole blood. researchgate.net

As the data indicates, the (R)-(+)-enantiomer does not induce a significant decrease in the levels of COX-1 or COX-2 products, with IC₅₀ values far exceeding relevant physiological concentrations. nih.gov Conversely, the (S)-(-)-enantiomer effectively inhibits both enzymes, with a notable preference for COX-2, which is characteristic of the coxib class of drugs. The activity of the racemic mixture reflects the contribution of the active (S)-enantiomer. researchgate.net

Advanced Synthetic Approaches to Enflicoxib and its Enantiomers

The synthesis of enflicoxib can be approached through methods designed to produce a racemic mixture or through enantioselective pathways to yield specific enantiomers.

The racemic synthesis of 1,3,5-trisubstituted pyrazolines, the core structure of enflicoxib, is most commonly achieved through the condensation reaction of an α,β-unsaturated ketone with a corresponding hydrazine (B178648) derivative. nih.govresearchgate.net This well-established method involves two primary steps:

Claisen-Schmidt Condensation: An appropriate ketone reacts with an aldehyde in the presence of a base (like aqueous KOH) to form an α,β-unsaturated ketone, also known as a chalcone (B49325).

Cyclization: The resulting chalcone is then reacted with a substituted hydrazine (in this case, 4-(methylsulfonyl)phenylhydrazine) in an acidic or basic medium. This leads to a cyclization reaction, forming the pyrazoline ring.

For enflicoxib, the synthesis would involve the reaction of 1-(4-(methylsulfonyl)phenyl)hydrazine with a suitable trifluoromethyl-containing α,β-unsaturated ketone. The non-stereoselective nature of this reaction results in the formation of the chiral center in both possible configurations, yielding the (R) and (S) enantiomers in approximately equal amounts, thus producing racemic enflicoxib.

Achieving an enantioselective synthesis of a specific enflicoxib enantiomer requires the introduction of chirality during the synthetic process. This can be accomplished through several advanced strategies that often rely on chiral precursors, catalysts, or auxiliaries.

Asymmetric Catalysis: This is a prominent strategy for synthesizing chiral pyrazolines. It involves using a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other. nih.govrsc.org

Organocatalysis: Chiral organic molecules, such as cinchona alkaloid derivatives, can catalyze the conjugate addition of hydrazines to α,β-unsaturated ketones, followed by intramolecular condensation to form the pyrazoline ring with high enantioselectivity. rsc.orgmdpi.com

Metal-Catalyzed Reactions: Chiral metal complexes, for example, those involving copper or scandium with chiral ligands (like BINAP or N,N'-dioxides), can catalyze the formal [4+1] or [3+2] cycloaddition reactions that form the pyrazoline ring, yielding an enantioenriched product. nih.govbeilstein-journals.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials. This auxiliary directs the cyclization reaction to occur from a specific face of the molecule, leading to the formation of a diastereomeric intermediate. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched pyrazoline. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature (the "chiral pool"). A chiral precursor, such as a chiral α,β-unsaturated ketone, can be synthesized from a natural product. Its reaction with the hydrazine would then proceed diastereoselectively to give a precursor that, upon further modification, yields the target enantiomer of enflicoxib.

These enantioselective methods are crucial for isolating the therapeutically active (S)-enantiomer without the need for subsequent resolution of a racemic mixture, making the manufacturing process more efficient. nih.gov

Analytical Techniques for Enantiomeric Resolution and Purity Assessment

The separation and quantification of the (R) and (S) enantiomers of enflicoxib are critical for research and quality control. Because enantiomers have identical physical properties in an achiral environment, specialized chiral recognition techniques are required. eijppr.com High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant methods used for this purpose. nih.govvt.edu

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and versatile method for enantioseparation. csfarmacie.cz The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. eijppr.com

Polysaccharide-based CSPs: These are widely used and highly effective for a broad range of compounds, including coxibs. mdpi.com Columns with chiral selectors based on derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD) form transient diastereomeric complexes with the enantiomers through interactions like hydrogen bonding and π-π stacking. The differing stability of these complexes for the (R) and (S) enantiomers allows for their separation. vt.edu

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte. nih.gov

Cyclodextrins (CDs): For the enantioseparation of enflicoxib, cyclodextrins have been successfully used as chiral selectors. nih.gov CDs are cyclic oligosaccharides with a chiral cavity. Enantiomers fit differently into this cavity, forming inclusion complexes with varying stability. This difference in complexation affects their electrophoretic mobility, enabling separation. Both single and dual cyclodextrin (B1172386) systems (e.g., combining a neutral and an anionic CD) can be employed to optimize the resolution. nih.govmdpi.com

The assessment of enantiomeric purity, typically expressed as enantiomeric excess (e.e.), is determined by quantifying the peak areas of the two separated enantiomers in the chromatogram or electropherogram.

| Technique | Principle of Separation | Common Chiral Selector(s) | Primary Application |

|---|---|---|---|

| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase (CSP). | Polysaccharide derivatives (Cellulose, Amylose) | Enantiomeric resolution, purity assessment, preparative separation. |

| Chiral Capillary Electrophoresis (CE) | Differential electrophoretic mobility due to formation of diastereomeric complexes with a chiral selector in the buffer. | Cyclodextrins (native and derivatized) | High-efficiency enantiomeric separation and purity analysis. |

Molecular Mechanisms of Action and Target Interactions of Enflicoxib and Its Enantiomers

Selective Cyclooxygenase-2 (COX-2) Inhibition Profile

Enflicoxib's therapeutic effects are rooted in its ability to selectively inhibit the COX-2 isoenzyme over COX-1. webdeveterinaria.com This selectivity is crucial as COX-2 is primarily associated with inflammation and pain, while COX-1 is involved in maintaining normal physiological functions. webdeveterinaria.com

Comparative In Vitro Enzymatic Inhibition by Enflicoxib (B1671024) Racemate

Enflicoxib exists as a racemic mixture of two enantiomers. nih.gov In vitro studies using canine whole blood have demonstrated that the enflicoxib racemate effectively inhibits COX-2. nih.govdaxocox.co.uk The primary efficacy of enflicoxib is attributed to its active pyrazole (B372694) metabolite. daxocox.co.uk

Differential COX-1 and COX-2 Inhibition by (R)-(+)-Enflicoxib and (S)-(-)-Enflicoxib Enantiomers

The two enantiomers of enflicoxib exhibit distinct inhibitory activities. The (S)-(-)-Enflicoxib enantiomer is considered the more potent of the two, demonstrating significant inhibition of COX-2. nih.goveuropa.eu In contrast, the (R)-(+)-Enflicoxib enantiomer shows negligible inhibitory activity against either COX-1 or COX-2. nih.govdaxocox.co.uknih.gov While the (S)-(-)-enantiomer does show some inhibition of COX-1, its primary action is the selective inhibition of COX-2, which is largely responsible for the pharmacological effect of the parent compound. nih.goveuropa.eu

COX-2 Selectivity Ratios of Enflicoxib and its Enantiomers

The COX-2 selectivity of a compound is often expressed as the ratio of its IC50 value for COX-1 to its IC50 value for COX-2. A higher ratio indicates greater selectivity for COX-2. In one study, enflicoxib was found to be over 100-fold more selective for COX-2 than for COX-1, with IC50 values of 2.93 μM and 334 μM, respectively. webdeveterinaria.com Another in vitro study reported that enflicoxib is approximately 114 times more active in inhibiting COX-2 than COX-1. europa.eu The active pyrazol metabolite of enflicoxib demonstrates even greater selectivity, being over 250-fold more selective for COX-2 (IC50 of 0.5 μM) versus COX-1 (IC50 of 134 μM). webdeveterinaria.com In a canine whole blood assay, the pyrazol metabolite showed a COX-1/COX-2 IC50 ratio of 19.45. daxocox.co.uknih.gov This selectivity is expected to be even higher in vivo due to the metabolite's binding to red blood cells. daxocox.co.uk

Table 1: In Vitro COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| Enflicoxib | 334 webdeveterinaria.com | 2.93 webdeveterinaria.com | ~114 europa.eu |

| (S)-(-)-Enflicoxib | - | 0.53 europa.eu | - |

| (R)-(+)-Enflicoxib | >500 europa.eu | >100 (30% inhibition at 100 µM) europa.eu | - |

| Pyrazol Metabolite | 134 webdeveterinaria.com | 0.5 webdeveterinaria.com | ~266 europa.eu |

Structure-Activity Relationship (SAR) Studies for Selective COX-2 Inhibition

The selective inhibition of COX-2 by drugs like enflicoxib is a result of specific molecular interactions between the drug and the enzyme's active site. The chemical structure of these inhibitors is finely tuned to exploit the subtle differences between the COX-1 and COX-2 active sites. ijpda.org

Influence of the Diaryl-Substituted Pyrazoline Structure on COX-2 Selectivity

A common structural feature among many selective COX-2 inhibitors is a central heterocyclic core, such as pyrazole or pyrazoline, substituted with two adjacent aryl (phenyl) rings. researchgate.netnih.gov This diarylheterocycle scaffold is a key element for achieving COX-2 selectivity. ijpda.org The larger and more flexible active site of the COX-2 enzyme can accommodate the bulkier side chains of these diaryl compounds, a feature not possible in the more constricted active site of COX-1. ijpda.orgnih.gov This structural difference is a primary reason for the selective binding. ijpda.org The presence of three aryl rings has been shown in some cases to further enhance COX-2 inhibition. nih.gov

Contribution of the Sulfamoylphenyl Moiety to Inhibitory Activity

The presence of a sulfamoylphenyl or methylsulfonylphenyl group on one of the aryl rings is a critical pharmacophore for most selective COX-2 inhibitors. ijpda.orgresearchgate.netmdpi.com This moiety inserts into a distinct side pocket present in the COX-2 active site but absent in COX-1. mdpi.comnih.gov This side pocket contains polar amino acid residues, and the sulfonamide or sulfonyl group can form hydrogen bonds and other polar interactions within this pocket, anchoring the inhibitor firmly and contributing significantly to its selective inhibitory potency. mdpi.comrsc.org

SAR of Key Metabolites in COX-2 Inhibition

Enflicoxib is a racemic mixture, and its pharmacological activity is intricately linked to its metabolism. nih.gov The structure-activity relationship (SAR) of its enantiomers and key metabolites reveals a significant variance in their ability to inhibit cyclooxygenase (COX) enzymes. The primary therapeutic action of enflicoxib is not derived from the parent compound itself but from a specific, active metabolite. nih.gov

In vitro studies using canine whole blood have demonstrated that the (R)-(+)-Enflicoxib enantiomer is largely inactive, showing no significant inhibition of either COX-1 or COX-2. nih.govresearchgate.netnih.govdaxocox.co.uk Similarly, a major phase I metabolite, known as M8, which is a hydroxylated pyrazoline derivative of enflicoxib, also lacks significant COX inhibitory activity. nih.govnih.govdaxocox.co.uk While the (S)-(-)-Enflicoxib enantiomer does show some inhibition of both COX isoforms, its effect is not considered to be of therapeutic significance in vivo. nih.govresearchgate.netnih.gov

The crucial contributor to the long-lasting anti-inflammatory and analgesic effects of enflicoxib is its non-chiral pyrazol metabolite, E-6132. nih.govnih.govwebdeveterinaria.com This metabolite is formed through the oxidation of the pyrazoline ring of enflicoxib via the cytochrome P-450 enzyme system. nih.govnih.gov The pyrazol metabolite is the most potent and selective inhibitor of COX-2 among enflicoxib and its derivatives. nih.govresearchgate.netnih.gov In whole blood assays, this metabolite demonstrated a COX-1/COX-2 IC50 ratio of 19.45. nih.govresearchgate.netnih.gov This selectivity is further enhanced in vivo due to its saturable binding to red blood cells, which effectively lowers its plasma concentration relative to whole blood. nih.govresearchgate.netnih.gov When this partitioning effect is accounted for, the corrected COX-2 IC50 decreases significantly, and the selectivity ratio for COX-2 inhibition increases to approximately 55. researchgate.netnih.govresearchgate.net

The following table summarizes the inhibitory concentrations (IC50) for enflicoxib, its enantiomers, and its pyrazol metabolite against canine COX-1 and COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Enflicoxib (racemate) | 37.5 | 11.7 | 3.21 |

| (S)-(-)-Enflicoxib | 23.9 | 6.5 | 3.68 |

| (R)-(+)-Enflicoxib | >100 | >30 | N/A |

| Pyrazol Metabolite (E-6132) | 50.8 | 2.8 | 19.45 |

| Pyrazol Metabolite (Corrected for RBC partitioning) | ~11 | 0.2 | ~55 |

Computational Approaches to Ligand-Target Interactions

Molecular Docking Simulations with COX-2 Active Site

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For COX-2 inhibitors, docking simulations provide insights into how these molecules interact with the enzyme's active site. The COX-2 active site is a hydrophobic channel, and it possesses a key feature distinguishing it from COX-1: a larger, more accommodating side pocket. nih.gov Selective COX-2 inhibitors, known as coxibs, are designed to exploit this structural difference.

Enflicoxib, as a diaryl-substituted pyrazoline, contains a sulfamoylphenyl group, which is considered essential for its selective COX-2 inhibitory activity. nih.gov In docking simulations of other coxibs like celecoxib, the sulfonamide or sulfone group fits into this specific hydrophilic side pocket, forming crucial hydrogen bonds with residues such as Arginine 513 (Arg-513). acs.org Other critical amino acids within the COX-2 active site that are essential for ligand binding and the conversion of arachidonic acid include Tyrosine 385 (Tyr-385) and Serine 530 (Ser-530). physchemres.org Docking studies of various ligands with COX-2 have shown that interactions with these residues are fundamental for stabilizing the ligand-enzyme complex and achieving potent inhibition. physchemres.orgresearchgate.net Although specific docking studies for enflicoxib are not detailed in the available literature, its structure suggests it would adopt a binding mode similar to other selective coxibs, with its sulfamoylphenyl moiety occupying the COX-2 side pocket, thereby blocking substrate access to the catalytic site. nih.govphyschemres.org

Molecular Dynamics Simulations of Enflicoxib-Enzyme Complexes

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes. nih.govresearchgate.net Simulations of COX-2 complexes with various inhibitors have been conducted to understand the structural basis of their inhibitory mechanisms. acs.orgnih.gov

These simulations track metrics such as the root-mean-square deviation (RMSD) of the protein backbone to evaluate the stability of the complex, where lower and stable RMSD values indicate a stable binding. mdpi.comnih.gov The root-mean-square fluctuation (RMSF) is analyzed to identify flexibility in different parts of the protein upon ligand binding. nih.govnih.gov MD studies have shown that stable inhibitors maintain key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues throughout the simulation. nih.govresearcher.life For instance, simulations of other inhibitors in the COX-2 active site have highlighted the dynamic importance of interactions with residues like Arg-513 and Leu-531 for time-dependent inhibition. acs.org While specific MD simulation data for enflicoxib is not publicly available, such studies would be invaluable to confirm the stability of the pyrazol metabolite within the COX-2 active site and to understand the dynamic fluctuations that contribute to its potent and selective inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for COX-2 Inhibitors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For COX-2 inhibitors, QSAR models are developed to predict the inhibitory potency of new chemical entities and to understand which structural or physicochemical properties are crucial for activity. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a training set. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical properties. A statistical method, such as multiple linear regression (MLR), is then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50). nih.gov The predictive power of the resulting QSAR model is validated using an external test set of compounds and cross-validation techniques like leave-one-out (LOO). nih.gov Studies on various classes of COX-2 inhibitors have identified descriptors related to molecular shape, size, and electronic properties as being important for activity. nih.govnih.gov For example, 3D-QSAR models have highlighted the necessity of specific scaffolds, like triazole and thiazole (B1198619) moieties in certain compound series, for potent COX-2 blocking. nih.gov These models serve as powerful tools in the rational design of novel and more selective COX-2 inhibitors. nih.gov

Advanced Preclinical Metabolism and Biotransformation of Enflicoxib

Phase I Metabolic Pathways of Enflicoxib (B1671024)

Phase I metabolism of Enflicoxib is primarily characterized by oxidative reactions, including O-demethylation and hydroxylation at different positions on the molecule. These reactions are catalyzed by the Cytochrome P-450 (CYP) enzyme system and result in the formation of key metabolites, some of which retain pharmacological activity.

In vitro and in vivo preclinical studies have identified three principal Phase I metabolites of Enflicoxib: M8, E-6132, and M7.

E-6132: This metabolite is formed through the O-demethylation of the methoxy (B1213986) group on the 4-methoxyphenyl (B3050149) ring of Enflicoxib. The resulting phenolic compound, E-6132, is a major active metabolite that exhibits significant COX-2 inhibitory activity, comparable to the parent drug .

M8: This metabolite results from the hydroxylation of the pyrazole (B372694) ring. This reaction introduces a hydroxyl group, creating a new chiral center and leading to the formation of diastereomers .

M7: This metabolite is produced via the hydroxylation of the phenylsulfonamide moiety of Enflicoxib. This transformation adds a hydroxyl group to the phenyl ring attached to the sulfonamide group .

The table below summarizes the key characteristics of these major Phase I metabolites.

| Metabolite ID | Metabolic Reaction | Chemical Description | Significance |

|---|---|---|---|

| E-6132 | O-demethylation | Phenolic derivative formed at the 4-methoxyphenyl group. | Major active metabolite with potent COX-2 inhibitory activity . |

| M8 | Hydroxylation | Hydroxylated derivative at the pyrazole ring. | Major metabolite; exists as diastereomers (M8a and M8b) . |

| M7 | Hydroxylation | Hydroxylated derivative at the phenylsulfonamide moiety. | Identified as a notable metabolite, subject to further Phase II conjugation . |

The formation of Enflicoxib's Phase I metabolites is mediated by specific CYP isoenzymes. Studies utilizing human liver microsomes and recombinant human CYP enzymes have elucidated the contributions of individual isoforms.

The O-demethylation reaction to form the active metabolite E-6132 is primarily catalyzed by CYP2C9 , with minor contributions from CYP3A4 . The hydroxylation leading to M7 is also predominantly mediated by CYP2C9 . In contrast, the formation of the pyrazole-hydroxylated metabolite M8 involves multiple enzymes, including CYP2C9 , CYP2C19 , and CYP3A4 , highlighting a broader enzymatic involvement for this specific pathway . The involvement of multiple CYP enzymes suggests a low potential for clinically significant drug-drug interactions arising from the inhibition of a single metabolic pathway.

The table below details the specific CYP enzymes involved in the formation of each major metabolite.

| Metabolite | Primary Catalyzing CYP Isoform(s) | Minor Contributing CYP Isoform(s) | Reference(s) |

|---|---|---|---|

| E-6132 (O-demethylation) | CYP2C9 | CYP3A4 | |

| M7 (Hydroxylation) | CYP2C9 | - | |

| M8 (Hydroxylation) | CYP2C9, CYP2C19, CYP3A4 | - |

Enflicoxib is the single (R)-enantiomer. The metabolic hydroxylation of the pyrazole ring to form M8 introduces a second chiral center into the molecule, resulting in the formation of two diastereomers, designated M8a and M8b. The formation of these diastereomers is stereoselective, with the ratio of M8a to M8b varying across different species.

In preclinical studies involving dogs, the formation of M8 was found to be highly stereoselective, with one diastereomer, (R,S)-M8 , being predominantly formed over the other, (R,R)-M8 . This stereoselectivity is attributed to the specific orientation of the substrate within the active site of the catalyzing CYP enzymes . The precise characterization of these diastereomers was achieved using advanced analytical techniques, confirming the absolute configuration at the newly formed stereocenter. This stereoselective process underscores the importance of three-dimensional molecular structure in drug metabolism.

Phase II Metabolic Pathways of Enflicoxib and its Metabolites

Following Phase I oxidation, Enflicoxib and its primary metabolites undergo Phase II conjugation reactions, which facilitate their elimination. The principal Phase II pathways are glucuronidation and sulfation.

Glucuronidation is a major metabolic route for both the parent compound and its Phase I metabolites.

Enflicoxib Glucuronide: The parent drug, Enflicoxib, can undergo direct N-glucuronidation at the sulfonamide nitrogen atom. This pathway represents a direct route for detoxification and clearance of the parent compound .

E-6132 Glucuronide: The active phenolic metabolite, E-6132, is a primary substrate for glucuronidation. The conjugation occurs at the newly formed hydroxyl group, yielding E-6132 glucuronide . This metabolite is pharmacologically inactive and highly water-soluble, facilitating its excretion. In some species, such as the dog, E-6132 glucuronide has been identified as a major circulating metabolite in plasma, highlighting the efficiency of this conjugation pathway .

In addition to glucuronidation, sulfation serves as another important Phase II pathway. This reaction is catalyzed by sulfotransferase (SULT) enzymes.

M7 Sulfate (B86663): The hydroxylated metabolite M7 is a substrate for sulfation, leading to the formation of M7 sulfate . This conjugation reaction adds a sulfate group to the hydroxyl moiety on the phenylsulfonamide ring, further increasing its water solubility for excretion .

E-6132 Sulfate: The phenolic metabolite E-6132 can also be a substrate for sulfation, although in many preclinical models, glucuronidation appears to be the more dominant conjugation pathway for this metabolite .

The table below summarizes the key Phase II conjugation products of Enflicoxib.

| Metabolite | Parent Moiety | Conjugation Reaction | Description |

|---|---|---|---|

| E-6132 Glucuronide | E-6132 | Glucuronidation | Major inactive conjugate formed from the active metabolite E-6132 . |

| Enflicoxib Glucuronide | Enflicoxib | N-Glucuronidation | Direct conjugate of the parent drug at the sulfonamide nitrogen . |

| M7 Sulfate | M7 | Sulfation | Sulfate conjugate of the hydroxylated metabolite M7 . |

Comparative In Vitro Metabolism Across Preclinical Species

The in vitro metabolism of Enflicoxib has been investigated across dogs, the target therapeutic species, rats, a standard preclinical toxicology species, and humans, for user risk assessment purposes. nih.gov These studies, utilizing liver microsomes and hepatocytes, reveal both qualitative similarities and significant quantitative differences in the biotransformation of the parent compound. nih.govnih.gov

Qualitative and Quantitative Differences in Metabolite Formation Rates in Liver Microsomes and Hepatocytes from Dogs, Rats, and Humans

In vitro studies using liver microsomes demonstrate that the Phase I metabolism of Enflicoxib is qualitatively consistent across dogs, rats, and humans. nih.govdaxocox.co.uk The biotransformation is primarily mediated by the cytochrome P-450 (CYP) enzyme system, yielding three main Phase I metabolites: M8, E-6132, and M7. nih.govnih.gov No other significant metabolites were detected in these microsomal incubations. nih.gov

Despite this qualitative similarity, there are substantial quantitative differences in the formation rates of these metabolites among the species. nih.gov

Metabolite M8 : This non-active hydroxy-pyrazoline metabolite is the most efficiently formed metabolite in all three species. nih.govnih.gov Human liver microsomes exhibit the highest formation rate, followed by rats and then dogs. nih.gov Specifically, the formation rates were 188.9 pmol/min/mg in humans, 87.7 pmol/min/mg in rats, and 23.7 pmol/min/mg in dogs. nih.gov M8 represents the largest portion of the metabolized fraction of Enflicoxib. nih.govnih.gov

Metabolite E-6132 : This active pyrazole metabolite, responsible for the sustained pharmacological effect of Enflicoxib, shows markedly different formation kinetics. nih.govnih.gov Its formation rate is similar in human and rat liver microsomes. However, the rate in dog liver microsomes is 14 to 19 times slower than in humans and rats. nih.gov This slow formation in dogs is a key factor contributing to the long half-life of the active metabolite in this species. nih.govnih.gov

Metabolite M7 : M7 is a secondary metabolite that results from the oxidation of M8. nih.govnih.gov Its formation rate is similar in rats and dogs, but approximately 3 to 4 times higher in humans. nih.govresearchgate.net

In cryopreserved hepatocytes, further biotransformation occurs. These studies identified several Phase II conjugated metabolites, including Enflicoxib glucuronide, M8 glucuronide, E-6132 glucuronide, M7 glucuronide, and M7 sulfate. nih.govnih.gov The active metabolite, E-6132, is primarily eliminated through a single glucuronidation reaction that occurs at a very low rate. nih.govnih.govdaxocox.co.uk

Below is a summary of the metabolite formation rates in liver microsomes from the three species.

Table 1: Formation Rates of Enflicoxib Phase I Metabolites in Liver Microsomes

| Species | M8 Formation Rate (pmol/min/mg) | E-6132 Formation Rate (pmol/min/mg) | M7 Formation Rate (pmol/min/mg) |

|---|---|---|---|

| Human | 188.9 | 49.3 | 11.5 |

| Rat | 87.7 | 55.4 | 3.4 |

Data sourced from Solà et al. (2021). nih.gov

Implications of Species-Specific Metabolic Profiles for Preclinical Research

The qualitative similarity of the Phase I metabolic profile across dogs, rats, and humans is a crucial finding for preclinical research. nih.govnih.gov The fact that no unique human metabolites were identified suggests that the rat is an appropriate species for conducting toxicological evaluations of Enflicoxib. daxocox.co.uk This lack of qualitative differences also applies to risk assessment for accidental human ingestion, as the metabolic pathways are comparable. daxocox.co.uk

The quantitative differences, particularly the slow formation and subsequent slow elimination of the active E-6132 metabolite in dogs, are fundamental to understanding the drug's long-lasting efficacy in the target species. nih.govnih.gov This specific metabolic characteristic in dogs underpins the extended dosing interval observed in clinical use. nih.gov

Metabolic Stability Assessments In Vitro

Metabolic stability assessments of Enflicoxib in vitro have been conducted using liver microsomes from humans, rats, and dogs to determine the rate of elimination of the parent drug. nih.gov These studies reveal significant species-dependent differences in metabolic stability. nih.govresearchgate.net

The highest rate of Enflicoxib elimination was observed in human liver microsomes. nih.govresearchgate.net The elimination rate in rat liver microsomes was 2.2-fold lower than in humans, while dog liver microsomes showed the greatest stability, with an elimination rate 8.6-fold lower than that of humans. nih.govresearchgate.net This indicates that Enflicoxib is most rapidly metabolized by human hepatic enzymes, followed by rat and then dog enzymes. nih.gov

Conversely, when assessed in intestinal microsomes from rats and dogs, Enflicoxib demonstrated very high stability. The rate of transformation was so low that it could not be effectively calculated from the depletion of the parent compound, suggesting that a significant intestinal first-pass metabolism is unlikely in these species. nih.gov

Table 2: Metabolic Stability of Enflicoxib in Liver Microsomes

| Species | Enflicoxib Elimination Rate (pmol/min/mg) |

|---|---|

| Human | 336.5 |

| Rat | 151.7 |

Data sourced from Solà et al. (2021). nih.gov

Preclinical Pharmacokinetic Investigations and Modeling of Enflicoxib and Its Active Metabolites

Absorption and Distribution Characteristics in Preclinical Animal Models

Oral Bioavailability Assessment in Animal Models

The oral bioavailability of enflicoxib (B1671024) has been evaluated in several preclinical species, notably rats and dogs. In rats, enflicoxib demonstrates nearly complete absorption. europa.eu However, the presence of food has been shown to decrease its bioavailability by approximately 22%. europa.eu

In Beagle dogs, the oral bioavailability of enflicoxib is moderate and influenced by the prandial state. nih.gov Studies have shown an oral bioavailability of 44.1% in fasted dogs, which increases to 63.4% in fed dogs, indicating that administration with food enhances absorption. nih.govresearchgate.net The particle size of the enflicoxib formulation also plays a role, with smaller, micronized particles leading to increased plasma concentrations and bioavailability. europa.eu In one study with micronized enflicoxib in dogs, bioavailability was reported as 69.9% for males and 81.1% in females. europa.eu

After oral administration to fed dogs, enflicoxib is readily absorbed, reaching maximum plasma concentration (Cmax) in about 2 hours. europa.eu

Table 1: Oral Bioavailability of Enflicoxib in Animal Models

| Species | Condition | Oral Bioavailability (F) | Source |

|---|---|---|---|

| Rat | Fed | ~78% (Reduced by 22%) | europa.eu |

| Dog (Beagle) | Fasted | 44.1% | nih.govresearchgate.net |

| Dog (Beagle) | Fed | 63.4% | nih.govresearchgate.net |

| Dog (Beagle) | Micronized, Fed (Male) | 69.9% | europa.eu |

Plasma Protein Binding and Blood Cell Partitioning Kinetics of Enflicoxib and Metabolites

Both enflicoxib and its active pyrazole (B372694) metabolite, E-6132, exhibit high binding to plasma proteins in dogs, with estimates around 98-99%. nih.goveuropa.eu This high degree of protein binding is a critical determinant of the drug's distribution and elimination characteristics. frontagelab.com

A noteworthy characteristic of the E-6132 metabolite is its non-linear and saturable blood cell partitioning (BCP). nih.gov At lower, therapeutic concentrations, there is an enhanced uptake of E-6132 into erythrocytes. europa.eunih.gov This results in plasma concentrations being considerably lower than those in whole blood. nih.govresearchgate.net This partitioning into red blood cells is a potential explanation for the longer in vivo half-life observed for this metabolite compared to the parent compound, enflicoxib. europa.eunih.gov The blood to plasma ratio for the pyrazole metabolite demonstrates saturable kinetics, with higher blood cell affinity at lower total blood concentrations. nih.gov

Distribution to Potential Sites of Action (e.g., Synovial Fluid in Animal Models)

As an anti-inflammatory agent intended for conditions like osteoarthritis, the distribution of enflicoxib and its active metabolite to the synovial fluid is of significant interest. nih.gov Studies in dogs have investigated this distribution. Following intravenous administration, the volume of distribution for enflicoxib is relatively large, around 4 L/kg. nih.govresearchgate.net

Investigations into synovial fluid have shown that the distribution of the active metabolite E-6132 from plasma to this site is limited. europa.eu Thirty-five days after intravenous administration in dogs, when enflicoxib levels were below the limit of quantification in synovial fluid, the E-6132 metabolite was still detectable. nih.gov The ratio of the pyrazole metabolite in synovial fluid versus plasma at this time point ranged from 3.1% to 7.8%. nih.gov

Elimination Kinetics of Enflicoxib and its Active Metabolite (E-6132) in Preclinical Models

Plasma Clearance Rates in Animal Models

The plasma clearance of enflicoxib is generally low in preclinical species, contributing to its long elimination half-life. medchemexpress.comchemsrc.comarctomsci.com In rats and dogs, the plasma clearance has been reported to be in the range of 0.10-0.22 L/h/kg. medchemexpress.comchemsrc.comarctomsci.com A study in Beagle dogs following intravenous administration determined the total body plasma clearance of enflicoxib to be 140 ml/h/kg (or 0.14 L/h/kg). nih.govresearchgate.net

A population pharmacokinetic model in dogs predicted a total apparent enflicoxib clearance of 0.713 L/h. webdeveterinaria.com The apparent clearance of the pyrazole metabolite (E-6132) was found to be the lowest at 0.111 L/h, making it the rate-limiting step in the elimination process. webdeveterinaria.com

Table 2: Elimination Parameters of Enflicoxib and E-6132 in Dogs

| Parameter | Enflicoxib | E-6132 (Pyrazol Metabolite) | Source |

|---|---|---|---|

| Elimination Half-life (t½) | 20 hours | 17 days | nih.goveuropa.eueuropa.eu |

| Plasma Clearance | 0.10-0.22 L/h/kg | - | medchemexpress.comchemsrc.comarctomsci.com |

| Total Body Plasma Clearance (IV) | 140 ml/h/kg | - | nih.govresearchgate.net |

Factors Influencing Prolonged Exposure of Active Metabolites (e.g., Slow Formation and Glucuronidation Rates)

The long-lasting pharmacological effect of enflicoxib is largely attributed to the pharmacokinetic properties of its active metabolite, E-6132. nih.govnih.gov Several factors contribute to the prolonged exposure to this metabolite.

The formation of E-6132 from enflicoxib is a very slow process. webdeveterinaria.comnih.gov In dogs, the time to reach maximum plasma concentration (Tmax) for the pyrazole metabolite can be as long as 5.5 to 6 days. europa.euwebdeveterinaria.com This slow formation rate is a key determinant of its persistent plasma levels. nih.govnih.govdaxocox.co.uk

Furthermore, the elimination of E-6132 is also very slow. nih.govdaxocox.co.uk In vitro metabolism studies using liver microsomes from dogs, rats, and humans have shown that the formation rate of E-6132 is particularly slow in dogs. nih.govnih.govresearchgate.net The primary route of elimination for E-6132 is believed to be a single glucuronidation reaction, which occurs at a very low rate. researchgate.netnih.govnih.govdaxocox.co.ukresearchgate.netkisti.re.kr This combination of slow formation and slow elimination via glucuronidation is the key mechanism underlying the long half-life and sustained efficacy of the active metabolite. nih.govnih.govresearchgate.net

Population Pharmacokinetic (PopPK) Modeling in Animal Studies

Population pharmacokinetic (PopPK) modeling is a sophisticated analytical method used to quantify the pharmacokinetics of a drug and identify the sources of variability in a population. uio.no In the preclinical development of enflicoxib, PopPK modeling played a crucial role in understanding its behavior and that of its active metabolites in animal species, particularly dogs. researchgate.netwebdeveterinaria.comnih.gov

Development and Validation of PopPK Models for Enflicoxib and Metabolites in Dogs

A population pharmacokinetic model for enflicoxib and its active pyrazol metabolite was developed and validated using data from studies in dogs. researchgate.netwebdeveterinaria.comnih.gov This comprehensive model aimed to characterize the pharmacokinetic profiles of both the parent compound and its key metabolite. webdeveterinaria.com The development process utilized a collection of pharmacokinetic data from various preclinical studies in Beagle dogs. researchgate.netwebdeveterinaria.comnih.gov

The datasets incorporated into the model development were multifaceted and included:

Toxicokinetic (TK) dataset : This dataset comprised 228 plasma samples from 12 Beagle dogs. It provided information on enflicoxib levels on days 1 and 28 of a toxicity study. researchgate.net

Pharmacokinetic (PK) dataset : This included plasma concentration data for both enflicoxib and its pyrazol metabolite from dedicated pharmacokinetic studies. researchgate.netwebdeveterinaria.com

Efficacy dataset : This dataset linked pharmacokinetic data with efficacy outcomes from 18 treated animals, providing 71 paired observations of drug concentration and lameness scores. nih.gov

The model was developed to describe the time course of plasma concentrations for both enflicoxib and its pyrazol metabolite. webdeveterinaria.com After oral administration, plasma concentrations of enflicoxib were observed to be higher than its pyrazol metabolite during the initial 48 hours. webdeveterinaria.comnih.govscilit.com Subsequently, the concentrations of the pyrazol metabolite surpassed those of the parent drug and remained elevated for a prolonged period. webdeveterinaria.comnih.govscilit.com This observation highlights the rapid metabolism of enflicoxib into its persistent, active metabolite. nih.govnih.gov The model accounted for the slow formation of the pyrazol metabolite from enflicoxib, with the time to maximum concentration (Tmax) for the metabolite being approximately 5.5 days. webdeveterinaria.com

The final PopPK model was validated and demonstrated its capability to simulate the pharmacokinetic profiles of both enflicoxib and its active metabolite, E-6132. europa.eu The model's predictions were compared with observed pharmacokinetic levels, and the results indicated no significant differences, confirming the model's robustness. europa.eu

Table 1: Datasets Used for PopPK Model Development in Dogs

| Dataset Type | Description | Number of Animals | Number of Samples/Observations | Compounds Analyzed |

|---|---|---|---|---|

| Toxicokinetic (TK) | Data from a 28-day toxicity study. researchgate.net | 12 Beagle Dogs | 228 | Enflicoxib |

| Pharmacokinetic (PK) | Data from dedicated pharmacokinetic and efficacy studies. researchgate.netwebdeveterinaria.com | Not specified | Not specified | Enflicoxib and Pyrazol Metabolite |

| Efficacy | Paired pharmacokinetic and efficacy (lameness score) data. nih.gov | 18 | 71 | Enflicoxib and Pyrazol Metabolite |

Prediction of Concentration-Time Profiles and Therapeutic Window in Preclinical Species

A key application of the developed PopPK model was the prediction of concentration-time profiles and the establishment of a therapeutic window for enflicoxib and its active pyrazol metabolite in dogs. researchgate.netwebdeveterinaria.comnih.gov The therapeutic window is defined by the Minimum Effective Concentration (MEC) and the Maximum Tolerated Concentration (MTC). researchgate.netwebdeveterinaria.comnih.gov

The PopPK model was instrumental in determining these critical parameters. researchgate.netwebdeveterinaria.com Efficacy, in terms of reduction in lameness and pain scores, was strongly correlated with the plasma concentrations of the pyrazol metabolite. nih.govscilit.com A significant reduction in these scores was observed when the pyrazol metabolite concentration reached 411 ng/mL or higher; therefore, this value was established as the MEC for the pyrazol metabolite. researchgate.netnih.govscilit.com Interestingly, no MEC could be determined for the parent compound, enflicoxib, as no immediate reduction in lameness or pain was observed in the initial hours after administration when its concentrations were highest. researchgate.netnih.govscilit.com

The MTC was established based on toxicokinetic data. researchgate.net For enflicoxib, the MTC was set at 6723 ng/mL, while for the pyrazol metabolite, it was 4258 ng/mL. researchgate.netwebdeveterinaria.comnih.govscilit.com

With the MEC and MTC defined, the PopPK model was used to simulate various dosing regimens to identify one that would maintain the plasma concentrations of the active pyrazol metabolite within this therapeutic window. researchgate.netnih.govscilit.com The simulations revealed that a loading dose followed by weekly maintenance doses would achieve stable concentrations of the pyrazol metabolite within the desired therapeutic range. researchgate.netnih.govscilit.com This modeling approach provided a strong pharmacokinetic and efficacy rationale for the selected dosing schedule for further clinical development. webdeveterinaria.com The long elimination half-life of the pyrazol metabolite, approximately 17 days, supports the feasibility of a weekly dosing interval. nih.govnih.goveuropa.eunoahcompendium.co.uk

Table 2: Therapeutic Window for Enflicoxib and its Active Metabolite in Dogs

| Compound | Minimum Effective Concentration (MEC) | Maximum Tolerated Concentration (MTC) |

|---|---|---|

| Enflicoxib | Not Established researchgate.netnih.govscilit.com | 6723 ng/mL researchgate.netwebdeveterinaria.comnih.govscilit.com |

| Pyrazol Metabolite | 411 ng/mL researchgate.netnih.govscilit.com | 4258 ng/mL researchgate.netwebdeveterinaria.comnih.govscilit.com |

Mechanistic Pharmacodynamic Studies in Preclinical Animal Models

In Vivo COX-2 Inhibition in Animal Models of Inflammation

To investigate the anti-inflammatory and analgesic properties of enflicoxib (B1671024), researchers have utilized established animal models that mimic acute inflammation.

A well-established model for evaluating the efficacy of NSAIDs in dogs involves the induction of acute synovitis through the injection of sodium urate crystals into the stifle (knee) joint. researchgate.netwebdeveterinaria.comworktribe.comnih.gov This model provokes a rapid inflammatory response characterized by pain and lameness, allowing for the assessment of a drug's anti-inflammatory and analgesic effects. researchgate.netnih.gov

In studies utilizing this model, the administration of enflicoxib has been shown to be effective in mitigating the signs of acute arthritis. researchgate.netnih.gov The efficacy is not immediate upon administration of the parent drug, but rather correlates with the appearance of its active pyrazol metabolite in the plasma. researchgate.netnih.gov

A key finding from the urate crystal-induced arthritis model is the strong correlation between the plasma concentrations of the pyrazol metabolite of enflicoxib and the observed pharmacological response. researchgate.netnih.gov Initial plasma concentrations of enflicoxib are high for the first 48 hours, but no significant reduction in lameness or pain scores is observed during this period. researchgate.netnih.gov

However, as enflicoxib is metabolized, the concentration of the pyrazol metabolite increases and persists. researchgate.netnih.gov A significant reduction in both lameness and pain scores was observed when the plasma concentration of the pyrazol metabolite reached or exceeded 411 ng/mL. researchgate.netnih.gov This concentration was consequently established as the Minimum Effective Concentration (MEC) for the active metabolite. researchgate.netnih.gov In contrast, a MEC for the parent compound, enflicoxib, could not be established due to the lack of an early therapeutic effect. researchgate.netnih.gov

The table below summarizes the key pharmacokinetic and pharmacodynamic parameters determined from these studies.

| Compound | Minimum Effective Concentration (MEC) | Maximum Tolerated Concentration (MTC) |

| Enflicoxib | Not Established | 6723 ng/mL |

| Pyrazol Metabolite | 411 ng/mL | 4258 ng/mL |

Data sourced from Cendrós et al. (2022). researchgate.netnih.gov

These findings underscore the role of the pyrazol metabolite as the primary driver of the therapeutic efficacy observed following enflicoxib administration. The sustained plasma levels of this active metabolite are believed to be responsible for the long-lasting pharmacological activity of enflicoxib. nih.gov

Assessment of Enantiomeric Contribution to In Vivo Efficacy (Preclinical)

While racemic enflicoxib and its (S)-(-)-enantiomer do inhibit both COX-1 and COX-2 to varying degrees, their in vivo therapeutic effect is not considered significant. researchgate.net The most potent and selective COX-2 inhibition is exhibited by the pyrazol metabolite. researchgate.net This metabolite demonstrates a high degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for minimizing certain side effects associated with NSAIDs. researchgate.net The long-lasting pharmacodynamic action of enflicoxib is therefore attributed to this active pyrazol metabolite. researchgate.net

Toxicological Research Methodologies and Genotoxicity Assessment Preclinical

In Vitro Genotoxicity Assays

In vitro tests are the first line of investigation to determine a compound's potential to cause genetic damage in a controlled laboratory setting.

Enflicoxib (B1671024) was evaluated for its potential to induce gene mutations using the bacterial reverse mutation assay, commonly known as the Ames test. thieme-connect.comnih.gov This test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. europa.eu The assay assesses the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium.

Enflicoxib was tested at concentrations up to 5000 μ g/plate , both with and without metabolic activation (S9 mix). thieme-connect.comthieme-connect.com The S9 mix, a rat liver extract, is included to simulate the metabolic processes that a drug would undergo in the body. The results indicated that Enflicoxib did not induce a significant increase in the number of revertant colonies in any of the bacterial strains tested, either in the presence or absence of the S9 mix. thieme-connect.comeuropa.eu At the highest concentrations tested, signs of cytotoxicity were observed in several bacterial strains. thieme-connect.comd-nb.info The main metabolite of Enflicoxib, E-6132, also returned a negative result in a separate Ames test. europa.eu

Interactive Table: Summary of Ames Test Conditions for Enflicoxib

To assess the potential for Enflicoxib to induce structural chromosomal damage, an in vitro chromosomal aberration assay was performed using human lymphocytes. thieme-connect.comnih.gov This test exposes cultured human cells to the test compound and then examines the chromosomes for any abnormalities.

Human lymphocytes were treated with Enflicoxib at various concentrations. In the absence of the S9 mix, cells were exposed for 3 hours at concentrations up to 62.5 µg/mL and for 20 hours at concentrations up to 29.6 µg/mL. thieme-connect.comnih.gov With the S9 mix, the exposure was for 3 hours at concentrations up to 66.7 µg/mL. thieme-connect.comnih.gov While signs of cytotoxicity, indicated by a decrease in the mitotic index, were observed at the highest concentrations, Enflicoxib did not cause a statistically significant increase in the percentage of cells with chromosomal aberrations. thieme-connect.comnih.gov

Interactive Table: Summary of Chromosomal Aberration Assay Conditions for Enflicoxib

In Vivo Genotoxicity Assays in Rodent Models

In vivo assays are crucial to understand the genotoxic potential of a compound within a whole living organism, taking into account metabolic, distribution, and excretion processes.

The in vivo mouse micronucleus assay is a standard test to detect damage to chromosomes or the mitotic apparatus in hematopoietic cells. researcher.life This assay quantifies the formation of micronuclei, which are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

In this study, male and female mice were administered a single dose of Enflicoxib at levels up to 2000 mg/kg. thieme-connect.comnih.gov Bone marrow samples were collected 24 and 48 hours after administration to assess the frequency of micronucleated polychromatic erythrocytes. thieme-connect.comnih.gov The results showed no significant increase in the incidence of micronuclei in the bone marrow cells of the treated animals compared to the control group. thieme-connect.comresearcher.life

Interactive Table: Summary of In Vivo Micronucleus Assay for Enflicoxib

Interpretation of Genotoxicity Findings in Preclinical Drug Development

The comprehensive battery of genotoxicity tests for Enflicoxib, encompassing both in vitro and in vivo models, consistently demonstrated a lack of genotoxic potential. thieme-connect.comnih.govnih.gov The negative results in the Ames test, the chromosomal aberration assay, and the in vivo micronucleus assay provide strong evidence that Enflicoxib does not induce gene mutations or chromosomal damage. thieme-connect.com

In preclinical drug development, a clean profile in a standard genotoxicity battery is a critical milestone. Positive results in these assays can be a major impediment to further development due to the risk of carcinogenicity or heritable genetic defects. plos.org The absence of genotoxic activity for Enflicoxib supports its safety profile and suggests that its therapeutic use would not pose a genotoxic risk to animals or humans. thieme-connect.comnih.govresearcher.life This is a crucial finding for a selective COX-2 inhibitor, as the long-term safety of this class of drugs is of significant interest. nih.govacs.org

Future Directions and Emerging Research Avenues for Enflicoxib Analogs

Design of Novel Pyrazoline Derivatives Based on Enflicoxib's Scaffold

The pyrazoline ring is a key structural feature of enflicoxib (B1671024) and is crucial for its COX-2 inhibitory activity. nih.gov Researchers are actively designing and synthesizing novel pyrazoline derivatives with the aim of developing anti-inflammatory agents with potentially improved efficacy and reduced side effects. cu.edu.eg This involves creating new compounds that retain the core pyrazoline structure but have different substituents, which can influence their pharmacological profile. cu.edu.eg

One approach involves the cyclocondensation of chalcones with hydrazine (B178648) hydrate (B1144303) to yield pyrazoline derivatives. cu.edu.eg The synthesis of various pyrazole (B372694) derivatives has been a focus, with the goal of producing compounds with significant anti-inflammatory and analgesic activities. cu.edu.eg For instance, research into celecoxib, another COX-2 inhibitor, has involved the synthesis and characterization of its isomers to better understand structure-activity relationships. zenodo.org The insights gained from these studies can be applied to the design of novel enflicoxib analogs.

Exploration of Structure-Based Drug Design for Enhanced Selectivity

Structure-based drug design (SBDD) is a powerful tool for developing drugs with high selectivity for their target. gardp.org This approach utilizes the three-dimensional structure of the target protein, in this case, COX-2, to design molecules that can bind to it with high affinity and specificity. gardp.orgpharmascholars.com The goal is to create analogs of enflicoxib that are even more selective for COX-2 over COX-1, which could potentially lead to a better safety profile.

The process of SBDD involves several steps, including protein and ligand preparation, followed by the creation of a grid in the binding site of the target enzyme. pharmascholars.com Molecular docking simulations are then used to predict how different molecules will bind to the active site. gardp.orgresearchgate.net By analyzing these interactions, chemists can modify the structure of the lead compound to improve its binding and selectivity. For example, the introduction of different functional groups or the modification of existing ones can lead to more favorable interactions with the amino acid residues in the active site of COX-2. researchgate.net

Computational Approaches in the Optimization of Enflicoxib-like Compounds

Computational methods are becoming increasingly important in the drug discovery and optimization process. unipg.it These approaches, which include quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations, can be used to predict the biological activity of new compounds and to understand the molecular basis of their interactions with the target protein. researcher.lifeopenreview.net

In the context of enflicoxib-like compounds, computational models can be used to screen large libraries of virtual compounds to identify those with the highest predicted affinity and selectivity for COX-2. researchgate.net These in silico screening methods can significantly reduce the time and cost of drug development by prioritizing the most promising candidates for synthesis and experimental testing. openreview.net Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the drug-target complex, helping to explain the mechanism of inhibition and to guide the design of more potent and selective inhibitors. researcher.life

Q & A

Q. What experimental models are most appropriate for evaluating the anti-inflammatory and analgesic efficacy of Enflicoxib, (R)-?

Enflicoxib has been validated in preclinical models of inflammation and pain, including carrageenan-induced paw edema and hyperalgesia in rodents, as well as canine osteoarthritis models. These models assess COX-2 selectivity by measuring prostaglandin E2 (PGE2) suppression in inflamed tissues while monitoring COX-1 activity in gastric mucosa or platelets to confirm selectivity. Dose-response studies in these models should include pharmacokinetic profiling to correlate efficacy with plasma concentrations .

Q. How does Enflicoxib, (R)- achieve COX-2 selectivity, and what biochemical assays confirm this specificity?

Enflicoxib’s COX-2 selectivity arises from its structural interaction with the enzyme’s active site, which differs from COX-1 due to a smaller hydrophobic pocket. Competitive inhibition assays using purified COX-1 and COX-2 isoforms (e.g., human recombinant enzymes) and measurement of IC50 ratios (COX-2/COX-1) are critical. For example, Enflicoxib exhibits IC50 values of 0.03 µM for COX-2 versus >100 µM for COX-1 in vitro, confirming >3,000-fold selectivity .

Q. What methodological considerations are essential for designing genetic toxicity studies for Enflicoxib, (R)-?

A standard battery includes:

- Ames test : Use Salmonella typhimurium strains (TA98, TA1535, TA1537, TA100) and E. coli WP2uvrApKM101 at concentrations up to 5,000 µg/plate, with and without metabolic activation (S9-mix). Cytotoxicity thresholds (e.g., >50% reduction in colony count) must be monitored .

- Chromosomal aberration assay : Human lymphocytes exposed to Enflicoxib (up to 66.7 µg/mL) for 3–20 hours, with mitotic index reduction ≤50% as the toxicity limit .

- In vivo micronucleus test : Single-dose administration (e.g., 2,000 mg/kg in mice) with bone marrow sampling at 24/48 hours post-dose to assess clastogenicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro genotoxicity assays and in vivo safety profiles for Enflicoxib, (R)-?

In vitro cytotoxicity (e.g., reduced bacterial colony counts or mitotic indices) does not inherently indicate genotoxicity. Follow OECD guidelines to distinguish true mutagenicity from cytotoxicity-driven artifacts. For Enflicoxib, negative in vivo micronucleus results (no clastogenicity at 2,000 mg/kg) override in vitro cytotoxicity, confirming safety. Integrate pharmacokinetic data (e.g., Cmax, AUC) to ensure tested concentrations exceed therapeutic exposure .

Q. What statistical approaches are optimal for analyzing non-inferiority in comparative efficacy trials (e.g., Enflicoxib vs. Mavacoxib)?

Use a pre-specified non-inferiority margin (Δ) based on historical placebo-controlled data. For example, in canine osteoarthritis trials, calculate the AUC of Clinical Severity Scores (CSS) and apply mixed-effects models to account for repeated measures. Non-inferiority is established if the 95% confidence interval for the treatment difference (Enflicoxib vs. Mavacoxib) lies above -Δ. Superiority over placebo requires non-overlapping confidence intervals (p < 0.05) .

Q. How should researchers design metabolite profiling studies to address species-specific differences in Enflicoxib metabolism?

- In vitro systems : Use hepatocytes or liver microsomes from target species (e.g., dogs, humans) to identify CYP3A-mediated oxidation to sulfoxide and quinoline metabolites.

- In vivo sampling : Collect plasma, urine, and feces at multiple timepoints post-dose for LC-MS/MS quantification.

- Cross-species comparison : Compare metabolic pathways using recombinant CYP isoforms to predict interspecies variability in efficacy/toxicity .

Q. What criteria define robust pharmacodynamic (PD) biomarkers for Enflicoxib’s COX-2 inhibition in chronic inflammatory models?

Valid PD biomarkers include:

- Tissue-specific PGE2 suppression (e.g., synovial fluid in osteoarthritis).

- Ex vivo whole-blood assays measuring lipopolysaccharide (LPS)-induced COX-2 activity versus calcium ionophore-induced COX-1 activity.

- Correlation with clinical endpoints (e.g., CSS reduction ≥50% from baseline) to confirm translational relevance .

Methodological Guidelines

- Dose selection : For toxicity studies, exceed the maximum recommended human dose (MRHD) by ≥10-fold (adjusted for body surface area) to establish safety margins .

- Data reporting : Adopt ARRIVE 2.0 guidelines for preclinical studies, including raw data for AUC, CSS, and mitotic indices in supplementary materials .

- Ethical compliance : For canine trials, follow VICH GL19 guidelines for humane endpoints and randomization/blinding protocols to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.